(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13634485
Molecular Formula: C15H28N2O3S
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O3S |
|---|---|
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | tert-butyl 4-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1 |
| Standard InChI Key | OSFSLHGOXVVNSS-HZBHDWBUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(CC1)/C=N/[S@@](=O)C(C)(C)C |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₅H₂₈N₂O₃S, with a molar mass of 316.46 g/mol . Key structural features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position.
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tert-Butyl carboxylate: A Boc (tert-butoxycarbonyl) protecting group at the 1-position of the piperidine ring.
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Sulfinyl imine group: A chiral sulfinyl moiety (S-configuration) connected via an imine linkage (–N=CH–) to the piperidine ring .
The (S)-configuration at the sulfur atom is critical for its stereochemical behavior in asymmetric reactions .
Synthesis and Stereochemical Control
Synthetic Routes
The compound is synthesized via a multi-step process involving:
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Formation of the sulfinyl imine: Reaction of tert-butyl piperidine-1-carboxylate with tert-butylsulfinamide in the presence of a dehydrating agent (e.g., Ti(OEt)₄) under anhydrous conditions .
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Chiral induction: Use of enantiopure tert-butylsulfinamide ensures the (S)-configuration at the sulfur atom. Catalysts such as triphenylphosphine or diisopropyl azodicarboxylate enhance reaction efficiency .
A representative procedure involves :
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Reactants: tert-Butyl piperidine-1-carboxylate (1.0 eq), (S)-tert-butylsulfinamide (1.2 eq).
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Solvent: Tetrahydrofuran (THF) or toluene.
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Conditions: Stirring at 60–80°C for 12–24 hours under nitrogen.
Stereoselective Optimization
The stereochemical outcome is influenced by:
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Lewis acids: Ti(OEt)₄ promotes imine formation with high diastereomeric excess (de > 90%) .
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Solvent effects: Non-polar solvents (e.g., toluene) favor the (S)-configuration by stabilizing transition states through hydrogen bonding .
Applications in Asymmetric Synthesis
Chiral Building Block
The compound serves as a precursor for nitrogen-containing heterocycles and alkaloids. Key transformations include :
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Grignard additions: Nucleophilic attack at the imine carbon generates chiral amines.
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Reductive amination: Conversion to piperidine derivatives with retained stereochemistry.
Table 1: Representative Derivatives Synthesized from (S)-tert-Butyl 4-(((tert-Butylsulfinyl)imino)methyl)piperidine-1-carboxylate
| Derivative | Reaction Conditions | Yield (%) | Application |
|---|---|---|---|
| Chiral amine | Grignard reagent, THF, −78°C | 85 | Pharmaceutical intermediates |
| Aziridine | LiHMDS, CH₂Cl₂, 0°C | 72 | Catalysis studies |
| Sulfonamide | R-SO₂Cl, Et₃N, RT | 68 | Enzyme inhibition assays |
Biological Relevance
While direct biological data for this compound are sparse, structurally related sulfinyl imines exhibit:
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Enzyme inhibition: Modulation of cytochrome P450 isoforms (e.g., CYP1A2) .
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GPCR targeting: Potential agonism/antagonism of G-protein-coupled receptors implicated in metabolic disorders .
Research Frontiers and Challenges
Unresolved Questions
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